molecular formula C13H18ClNO B11871711 2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride

2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride

Cat. No.: B11871711
M. Wt: 239.74 g/mol
InChI Key: HWIJIARTTDWFGN-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol hydrochloride is a chemical compound with the molecular formula C13H18ClN It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol hydrochloride typically involves the reaction of indene with piperidine under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the spiro compound. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol hydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrospiro[indene-1,4’-piperidine]
  • 1,3-Dihydrospiro[indene-2,4’-piperidine]-1-one

Uniqueness

2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol hydrochloride is unique due to its specific spiro structure and the presence of both indene and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific scientific and industrial contexts.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c15-12-9-10-3-1-2-4-11(10)13(12)5-7-14-8-6-13;/h1-4,12,14-15H,5-9H2;1H

InChI Key

HWIJIARTTDWFGN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(CC3=CC=CC=C23)O.Cl

Origin of Product

United States

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